
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a chlorophenyl group attached to a pyrrolidine ring, which is further linked to a methanamine group The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones or amino alcohols.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of the starting materials and intermediates are synthesized and purified.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.
Purification and Crystallization: The final product is purified through techniques such as recrystallization, chromatography, or distillation to obtain the desired dihydrochloride salt.
化学反応の分析
Types of Reactions
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Hydroxylated derivatives, oxides.
Reduction: Reduced amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Chemical Research: The compound serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
作用機序
The mechanism of action of (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biological pathways, depending on its structure and functional groups. The chlorophenyl group and pyrrolidine ring play crucial roles in binding to the target sites, while the methanamine group may participate in hydrogen bonding or electrostatic interactions.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol share structural similarities with (1-(2-Chlorophenyl)pyrrolidin-3-yl)methanamine dihydrochloride.
Chlorophenyl Compounds: Other compounds containing the chlorophenyl group, such as 2-chlorobenzylamine and 2-chlorophenylacetic acid, exhibit similar chemical properties.
Uniqueness
This compound is unique due to the combination of its structural features, including the chlorophenyl group, pyrrolidine ring, and methanamine group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C11H17Cl3N2 |
|---|---|
分子量 |
283.6 g/mol |
IUPAC名 |
[1-(2-chlorophenyl)pyrrolidin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14;;/h1-4,9H,5-8,13H2;2*1H |
InChIキー |
DYGNQWHJWRMCMS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1CN)C2=CC=CC=C2Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


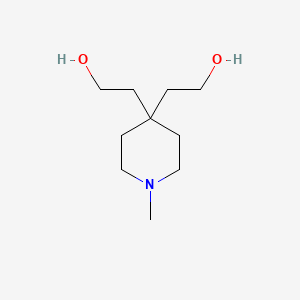

![Methyl 5-azaspiro[2.3]hexane-1-carboxylate](/img/structure/B15279127.png)
![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)
![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)
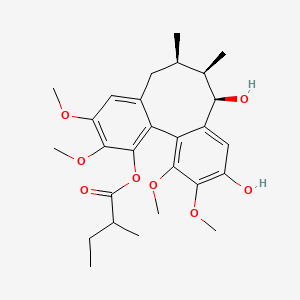
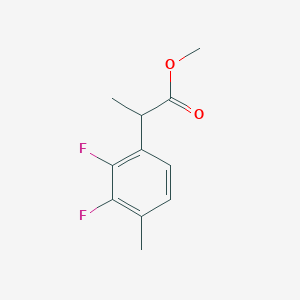
![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)
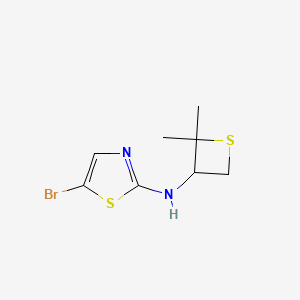

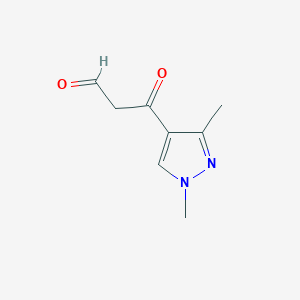
![(3-Isopropyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanamine](/img/structure/B15279182.png)
